2-(2-Butoxyethyl)piperidine hydrochloride basic properties
2-(2-Butoxyethyl)piperidine hydrochloride basic properties
2-(2-Butoxyethyl)piperidine Hydrochloride: Physicochemical Profiling and Synthetic Utility in Drug Discovery
Executive Summary
The piperidine ring is a foundational scaffold in modern medicinal chemistry, serving as the structural core for over 70 commercialized, FDA-approved pharmaceuticals[1]. While unsubstituted piperidine offers a basic framework, functionalized derivatives like 2-(2-Butoxyethyl)piperidine hydrochloride (CAS: 1220030-28-3) provide advanced synthetic vectors for drug discovery. This technical whitepaper explores the structural dynamics, pharmacological relevance, and experimental handling of this specific building block, providing researchers with self-validating protocols for its integration into novel therapeutic agents.
Physicochemical Profiling & Structural Dynamics
To effectively utilize a chemical building block, one must understand the causality behind its physical state and molecular geometry.
Quantitative Data Summary
The following table summarizes the core quantitative and physical properties of the compound:
| Property | Value / Description |
| Chemical Name | 2-(2-Butoxyethyl)piperidine hydrochloride |
| CAS Number | 1220030-28-3 |
| Molecular Formula | C₁₁H₂₄ClNO (C₁₁H₂₃NO · HCl) |
| Molecular Weight | 221.77 g/mol |
| Linear Formula | C₁₁H₂₄ClNO |
| Form | Solid (Hygroscopic Salt) |
| Target Application | CNS/GPCR Ligand Synthesis, Intermediate |
Causality of the Hydrochloride Salt Form
In commercial libraries, this compound is supplied exclusively as a hydrochloride (HCl) salt rather than a free base. The causality behind this formulation is threefold:
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Oxidative Stability: Secondary amines are highly susceptible to air oxidation, forming N-oxides or degrading over time. Protonating the nitrogen ties up the lone pair, rendering the molecule inert to atmospheric oxygen.
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Volatility Reduction: Low-molecular-weight piperidines are often volatile liquids with pungent odors. The ionic nature of the HCl salt converts the compound into a stable, weighable solid, which is critical for high-throughput screening and precise stoichiometric control.
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Aqueous Solubility: The salt form allows for easy partitioning during biphasic extractions, ensuring the unreacted building block can be washed away in acidic aqueous layers if necessary.
Conformational Dynamics
The piperidine ring adopts a chair conformation. The bulky 2-butoxyethyl substituent at the C2 position will strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes with the axial hydrogens at C4 and C6. This predictable equatorial orientation is crucial for structure-based drug design, as it dictates the spatial trajectory of the lipophilic tail when the nitrogen is bound to a target receptor (e.g., Monoamine Oxidase or GPCRs)[2][3].
Pharmacological Relevance of the 2-Butoxyethyl Motif
The specific choice of a 2-butoxyethyl chain is not arbitrary; it serves distinct pharmacological purposes in lead optimization:
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LogP Modulation (Lipophilicity): The four-carbon butyl tail significantly increases the partition coefficient (LogP) of the resulting drug candidate. For CNS-active agents, a higher LogP is often required to facilitate passive diffusion across the Blood-Brain Barrier (BBB)[4][5].
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Hydrogen Bond Acceptor: The ether oxygen embedded in the chain provides a flexible hydrogen-bond acceptor. This is a common motif used to interact with specific amino acid residues in receptor binding pockets, enhancing binding affinity without adding the metabolic liability of a primary alcohol.
Synthetic Workflows & Derivatization
The primary utility of 2-(2-Butoxyethyl)piperidine hydrochloride is as a nucleophile. However, the protonated nitrogen in the HCl salt is chemically inert to electrophiles. It must be converted to its free base in situ before derivatization[6].
Caption: Derivatization pathways of 2-(2-Butoxyethyl)piperidine hydrochloride into target ligands.
Self-Validating Protocol: N-Alkylation Workflow
To ensure scientific integrity, the following protocol incorporates internal feedback loops (self-validation) to confirm the success of each step without requiring immediate complex analytics.
Step 1: Preparation & Solvation
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Action: Suspend 1.0 equivalent of 2-(2-Butoxyethyl)piperidine HCl in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
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Causality: DCM is chosen because it easily dissolves the free base form, while the starting HCl salt remains only partially soluble, creating a cloudy suspension.
Step 2: In Situ Free-Basing (Validation Checkpoint 1)
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Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.
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Causality: DIPEA is a sterically hindered base. It will deprotonate the piperidine nitrogen but is too bulky to act as a competing nucleophile in the subsequent step.
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Self-Validation: The cloudy suspension will transition into a completely clear, homogeneous solution . This visual cue confirms the successful neutralization of the HCl salt into the highly soluble free amine.
Step 3: Electrophilic Addition
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Action: Add 1.1 equivalents of the target alkyl halide (e.g., a benzyl bromide derivative). Allow the reaction to warm to room temperature and stir for 12 hours.
Step 4: Reaction Monitoring (Validation Checkpoint 2)
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Action: Perform Thin Layer Chromatography (TLC) on silica gel, staining the plate with a Ninhydrin solution and applying heat.
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Self-Validation: The starting material (a secondary amine) will react with Ninhydrin to form a bright pink/purple spot. The N-alkylated product (a tertiary amine) lacks the necessary N-H bonds to form the Ruhemann's purple complex and will be Ninhydrin-negative . The disappearance of the purple spot confirms complete conversion.
Step 5: Workup
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Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Causality: The mild base (NaHCO₃) neutralizes any generated acid and forces the DIPEA·HCl byproduct into the aqueous phase, leaving the highly lipophilic target compound in the organic phase.
Analytical Validation & Quality Control
Following synthesis, the structural integrity of the derivative must be confirmed using orthogonal analytical techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Diagnostic Peak: In the starting material, the proton attached to the nitrogen (N-H) typically appears as a broad singlet between 1.5–2.5 ppm (depending on concentration and solvent). In a successful N-alkylation or N-acylation, this broad singlet will completely disappear.
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Shift Analysis: The protons on the C2 and C6 carbons of the piperidine ring will shift downfield due to the electron-withdrawing nature of the new N-substituent.
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the exact mass of the newly formed derivative. Because the starting material has a molecular weight of 185.31 g/mol (free base), the product mass must reflect the addition of the electrophile minus the leaving group.
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Storage and Handling
Because 2-(2-Butoxyethyl)piperidine is supplied as a hydrochloride salt, it is inherently hygroscopic .
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Storage: It must be stored in a tightly sealed container within a desiccator, ideally at room temperature or slightly cooler (2–8°C) to prevent moisture absorption.
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Handling: Prolonged exposure to ambient humidity will cause the powder to clump and absorb water weight, which will severely skew stoichiometric calculations in sensitive catalytic reactions. Always allow the container to reach room temperature before opening to prevent condensation.
References
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Title: Piperidine-Based Drug Discovery Source: ResearchGate URL: [Link]
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Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (via PMC) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
